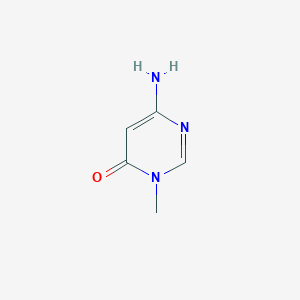

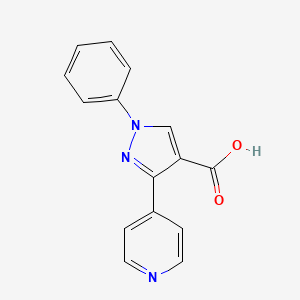

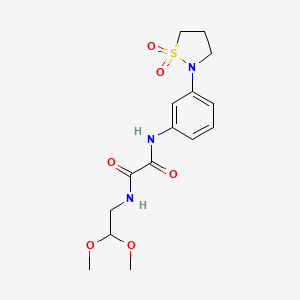

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of pharmacological activities .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized by condensing suitably substituted chalcones with isoniazid in acetic acid .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, focusing on six unique applications:

Antimicrobial Activity

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: has shown promising antimicrobial properties. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibiotics to combat resistant bacterial infections.

Antioxidant Properties

The compound has been studied for its antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have demonstrated that it can effectively scavenge free radicals and reduce oxidative damage in biological systems . This property is particularly valuable in the development of therapeutic agents for diseases like cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid . It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . This makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation . This suggests its potential use in developing chemotherapeutic agents for various types of cancer.

Antiviral Applications

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: has also been explored for its antiviral activity. Studies have indicated that it can inhibit the replication of certain viruses, including the novel SARS-CoV-2 virus . This highlights its potential in the development of antiviral drugs, especially in the context of emerging viral infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play a role in various diseases. For instance, it has shown inhibitory effects on topoisomerase IV, an enzyme crucial for bacterial DNA replication . This property can be leveraged in designing enzyme-targeted therapies for bacterial infections and other diseases.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11/h1-10H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZAEZDHBZOUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)

![6-Oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2492623.png)

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)